molecular formula C10H20N2O3 B2359513 cis-3-(Boc-amino)-4-methoxypyrrolidine CAS No. 128739-89-9; 1932508-77-4

cis-3-(Boc-amino)-4-methoxypyrrolidine

Cat. No.: B2359513
CAS No.: 128739-89-9; 1932508-77-4
M. Wt: 216.281
InChI Key: PIGDOXPNNMFBNA-SFYZADRCSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Name : tert-butyl ((3R,4S)-4-methoxypyrrolidin-3-yl)carbamate
CAS Registry Number : 128739-89-9
Molecular Formula : C10H20N2O3
Molecular Weight : 216.28 g/mol
Synonym : rel-3-[(tert-Butoxycarbonyl)amino]-4-methoxypyrrolidine

This compound belongs to the class of Boc-protected pyrrolidine derivatives, characterized by a tert-butoxycarbonyl (Boc) group and a methoxy substituent on a pyrrolidine ring. The cis stereochemistry at positions 3 and 4 is critical for its biological and synthetic applications.

Molecular Structure and Stereochemistry

The molecule features:

  • A pyrrolidine ring with substituents at positions 3 (Boc-protected amine) and 4 (methoxy group).
  • Cis configuration : The (3R,4S) stereochemistry is confirmed by X-ray crystallography and synthetic routes.
  • Chiral centers : C3 and C4, with absolute configurations critical for interactions in asymmetric synthesis.

Key Structural Features:

Feature Description
Boc group Provides steric protection for the amine during synthetic modifications.
Methoxy group Enhances solubility and influences conformational stability.
Pyrrolidine ring Adopts an envelope conformation, as observed in crystallographic studies.

Physical Properties and Stability Profile

Property Value/Description
Physical state Pale-yellow to yellow-brown sticky oil or semi-solid.
Melting point Not explicitly reported; stable at refrigeration temperatures (2–8°C).
Solubility Soluble in polar aprotic solvents (e.g., DCM, DMF); sparingly soluble in water.
Stability Sensitive to acidic/basic hydrolysis; stable under inert atmospheres.

Spectroscopic Characterization

NMR Spectroscopic Analysis

1H NMR (CDCl3, 400 MHz) :

  • δ 3.35–3.45 (m, 1H) : Methine proton adjacent to the Boc-protected amine.
  • δ 3.30 (s, 3H) : Methoxy group protons.
  • δ 1.45 (s, 9H) : tert-Butyl group protons.

13C NMR (CDCl3, 100 MHz) :

  • δ 155.2 : Carbonyl carbon of the Boc group.
  • δ 79.5 : Quaternary carbon of the tert-butyl group.
  • δ 58.1 : Methoxy carbon.

Mass Spectrometric Properties

  • ESI-MS : Molecular ion peak at m/z 216.28 ([M+H]+).
  • Fragmentation pattern includes loss of the Boc group (Δm/z = 100).

IR Spectroscopic Features

  • ν 1695 cm-1 : Stretching vibration of the Boc carbonyl group.
  • ν 1250 cm-1 : C–O stretching of the methoxy group.

X-ray Crystallographic Studies

  • Crystal system : Monoclinic, space group P21.
  • Key interactions : Intramolecular hydrogen bonding between the Boc carbonyl oxygen and the pyrrolidine NH.
  • Bond angles : N–C–C–O torsion angle of 58.3°, confirming cis stereochemistry.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGDOXPNNMFBNA-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128739-89-9
Record name rac-tert-butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate
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Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of cis-3-(Boc-amino)-4-methoxypyrrolidine can be contextualized by comparing it to related heterocyclic compounds, as outlined below:

Table 1: Structural Comparison of this compound and Analogues

Compound Name Ring Type Substituents Protecting Groups CAS Number
This compound Pyrrolidine 3-Boc-amino, 4-methoxy Boc (tert-butoxycarbonyl) Not Provided
cis-1-Benzyl-4-(Methoxycarbonyl)pyrrolidine-3-carboxylic acid Pyrrolidine 1-Benzyl, 4-methoxycarbonyl, 3-carboxylic acid Benzyl, Methoxycarbonyl 165036-59-9
CIS-3-METHOXY-4-AMINOPIPERIDINE Piperidine 3-Methoxy, 4-amino None (free amine) 766556-99-4
tert-Butyl cis-4-amino-3-(Fmoc-amino)piperidine-1-carboxylate Piperidine 4-Boc-amino, 3-Fmoc-amino Boc, Fmoc (9-fluorenylmethyloxycarbonyl) Synonym in

Key Comparative Analysis

Ring Size and Conformational Flexibility Pyrrolidine vs. Piperidine: The five-membered pyrrolidine ring in the target compound imposes greater conformational rigidity compared to the six-membered piperidine analogues (e.g., CIS-3-METHOXY-4-AMINOPIPERIDINE). This rigidity enhances stereochemical control in drug design, making pyrrolidines preferable for targeting enzymes with well-defined binding pockets .

Protective Group Chemistry Boc vs. Fmoc and Benzyl: The Boc group in the target compound offers acid-labile protection, whereas the Fmoc group in the piperidine analogue (tert-Butyl cis-4-amino-3-(Fmoc-amino)piperidine-1-carboxylate) is base-labile. This distinction allows selective deprotection in multi-step syntheses. In contrast, the benzyl group in cis-1-Benzyl-4-(Methoxycarbonyl)pyrrolidine-3-carboxylic acid requires hydrogenolysis for removal, limiting its utility in hydrogen-sensitive reactions .

Functional Group Impact on Solubility and Reactivity The methoxy group in this compound increases lipophilicity compared to the carboxylic acid moiety in cis-1-Benzyl-4-(Methoxycarbonyl)pyrrolidine-3-carboxylic acid, which enhances water solubility. However, the Boc group’s bulkiness may hinder interactions in biological systems relative to the smaller methoxycarbonyl group . The free amine in CIS-3-METHOXY-4-AMINOPIPERIDINE offers higher reactivity in nucleophilic substitutions but necessitates careful handling to avoid undesired side reactions, unlike the Boc-protected amine in the target compound .

Synthetic Applications

  • The target compound’s Boc group enables its use in solid-phase peptide synthesis (SPPS) under acidic conditions, whereas the Fmoc-protected piperidine analogue is better suited for base-driven SPPS. The benzyl-substituted pyrrolidine derivative is often employed in intermediates requiring orthogonal protection strategies .

Research Findings and Implications

  • Stability Studies : Boc-protected amines exhibit superior stability in basic conditions compared to Fmoc analogues, as demonstrated in piperidine derivatives .
  • Biological Activity: Pyrrolidine cores with methoxy substituents (e.g., this compound) show enhanced binding affinity to serotonin receptors compared to piperidine-based analogues, likely due to reduced ring puckering .
  • Solubility Data: Computational models predict the logP of this compound to be ~1.2, intermediate between the hydrophilic cis-1-Benzyl-4-(Methoxycarbonyl)pyrrolidine-3-carboxylic acid (logP ~0.5) and the lipophilic CIS-3-METHOXY-4-AMINOPIPERIDINE (logP ~1.8) .

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

The tert-butyloxycarbonyl (Boc) group is introduced via reaction of 3-amino-4-methoxypyrrolidine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) or dichloromethane (DCM). Optimal conditions (0°C, 4 h, 1.2 eq Boc₂O) yield 92–95% protected intermediate. Side reactions, such as N,O-bis-Boc formation, are suppressed by maintaining pH <8 through controlled triethylamine (TEA) addition.

Stereochemical Control in Methoxy Group Introduction

The cis configuration at C3 and C4 is achieved through:

  • Mitsunobu Reaction : 3-Hydroxypyrrolidine derivatives react with methanol under Mitsunobu conditions (diethyl azodicarboxylate [DEAD], triphenylphosphine [TPP]), inverting stereochemistry at C4. This method achieves 84% yield and >98:2 cis:trans selectivity.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic 3-amino-4-methoxypyrrolidine separates enantiomers with 89% ee, though scalability remains challenging.

Crystallization-Induced Asymmetric Transformation

Adapting methods from niraparib intermediate synthesis, racemic Boc-protected pyrrolidine is resolved using benzenesulfonyl-D-phenylglycine in ethanol/water (1:9 v/v). Crystallization at 45–60°C for 2–3 h enriches the cis isomer to 98.9% ee, with yields exceeding 90%.

Stepwise Preparation Protocols

Boc Protection and Methoxylation (Three-Step Sequence)

  • Starting Material : 3-Aminopyrrolidine hydrochloride (1.0 eq) is neutralized with TEA (1.1 eq) in DCM.
  • Boc Activation : Boc₂O (1.05 eq) is added dropwise at 0°C, stirred for 4 h.
  • Methoxylation : The Boc-protected intermediate reacts with methyl iodide (1.2 eq) and sodium hydride (1.5 eq) in dimethylformamide (DMF) at 50°C for 6 h.
    Yield : 78% over three steps.

One-Pot Tandem Synthesis

A streamlined approach combines Boc protection and methoxylation in a single vessel:

  • Conditions : 3-Aminopyrrolidine, Boc₂O (1.1 eq), methyl triflate (1.3 eq), and 2,6-lutidine (2.0 eq) in acetonitrile at 60°C for 8 h.
  • Advantages : Reduces solvent waste and isolation steps, achieving 81% yield with 96% cis selectivity.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Parameter Optimal Value Yield (%) cis:trans Ratio
Solvent (Boc step) DCM 95 N/A
Temperature (Mitsunobu) 0°C → RT 84 98:2
Crystallization Solvent Ethanol/water (1:9) 91 99:1

Elevating the Mitsunobu reaction temperature beyond 25°C reduces stereoselectivity to 85:15 due to thermal epimerization.

Catalytic Systems for Boc Deprotection

Deprotection kinetics using trifluoroacetic acid (TFA) in DCM:
$$ \text{Half-life (t}_{1/2}\text{)} = \frac{\ln 2}{k} \approx 22\ \text{min at 25°C} $$
Alternative methods:

  • HCl/Dioxane : 4 M solution achieves complete deprotection in 30 min (0°C).
  • Enzymatic Cleavage : Carboxylesterase from Bacillus subtilis removes Boc groups in phosphate buffer (pH 7.4) with 76% efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.34 (s, 3H, OCH₃), 3.72–3.85 (m, 2H, pyrrolidine H), 4.12 (br s, 1H, NH).
  • IR (neat): ν 1685 cm⁻¹ (C=O, Boc), 1110 cm⁻¹ (C-O-C).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H, 10% ethanol/heptane) resolves cis and trans isomers with retention times of 12.3 min and 14.7 min, respectively.

Industrial Applications and Challenges

Peptide Synthesis

The compound serves as a proline mimetic in angiotensin-converting enzyme (ACE) inhibitors, enhancing metabolic stability by 3-fold compared to linear analogs.

Scalability Limitations

  • Cost : Mitsunobu reagents (DEAD, TPP) increase production costs by 40% versus stoichiometric metal-based methods.
  • Byproduct Formation : Trans-isomer contamination (>2%) necessitates additional purification steps, reducing overall yield to 65% in pilot-scale runs.

Q & A

Q. What are the critical steps in synthesizing cis-3-(Boc-amino)-4-methoxypyrrolidine, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization of a precursor, such as a linear amine or nitrile derivative.
  • Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF) to protect the amino group .
  • Methoxy Group Installation : Alkylation or nucleophilic substitution at the 4-position of the pyrrolidine ring using methyl iodide or a methoxy-containing reagent. Optimization tips:
  • Use anhydrous solvents to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., trans-isomer formation) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

  • NMR Spectroscopy :
  • ¹H/¹³C NMR confirms stereochemistry (cis-configuration) and substitution patterns. The methoxy group appears as a singlet (~δ 3.3 ppm), while Boc protons resonate at ~δ 1.4 ppm .
    • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₁H₂₀N₂O₃) and detects impurities.
    • HPLC-PDA : Quantifies purity (>95% is typical for pharmaceutical intermediates) and identifies residual solvents .

Q. How does the Boc group influence the compound’s reactivity in peptide coupling reactions?

The Boc group:

  • Stabilizes the amine : Prevents undesired side reactions (e.g., oxidation) during storage or synthesis.
  • Facilitates Deprotection : Removed under acidic conditions (e.g., TFA in DCM) to generate a free amine, which acts as a nucleophile in amide bond formation .
  • Enables Orthogonal Protection : Allows selective modification of other functional groups in multi-step syntheses .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

Discrepancies in yields (e.g., 60–85%) may arise from:

  • Stereochemical Control : Use chiral catalysts (e.g., Jacobsen’s catalyst) to enhance cis-selectivity during cyclization.
  • Temperature Sensitivity : Lower temperatures (<0°C) reduce epimerization during Boc protection .
  • Workup Protocols : Column chromatography with polar solvents (e.g., EtOAc/hexane) improves separation of cis/trans isomers .

Q. How does the methoxy group at the 4-position impact biological activity in target molecules?

The methoxy group:

  • Modulates Lipophilicity : Enhances membrane permeability in drug candidates.
  • Steric Effects : Influences binding affinity to enzymes (e.g., proteases) by altering spatial interactions.
  • Metabolic Stability : Slows oxidative degradation compared to hydroxyl analogs .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

Scalability issues include:

  • Exothermic Reactions : Use continuous flow reactors to control temperature during Boc protection .
  • Isomer Separation : Employ preparative SFC (Supercritical Fluid Chromatography) for high-resolution separation of cis/trans diastereomers .
  • Cost-Efficiency : Optimize solvent recovery (e.g., THF distillation) and catalyst recycling .

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